2-amino-3,6,7-trichloro-9H-fluoren-9-one
Description
2-Amino-3,6,7-trichloro-9H-fluoren-9-one is a polyhalogenated fluorenone derivative featuring an amino group at position 2 and chlorine atoms at positions 3, 6, and 5. Its structure combines electron-withdrawing chlorine substituents and an electron-donating amino group, creating unique electronic properties that influence reactivity and photophysical behavior.
Properties
CAS No. |
92960-83-3 |
|---|---|
Molecular Formula |
C13H6Cl3NO |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
2-amino-3,6,7-trichlorofluoren-9-one |
InChI |
InChI=1S/C13H6Cl3NO/c14-9-1-5-6-2-11(16)12(17)4-8(6)13(18)7(5)3-10(9)15/h1-4H,17H2 |
InChI Key |
LIPYCKWSUJQKQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1N)Cl)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural and physicochemical differences between 2-amino-3,6,7-trichloro-9H-fluoren-9-one and its analogs:
*Estimated based on structural analogs.
Key Observations:
Positional Isomerism: Chlorine at position 6 (target) vs. 1 (CAS 19857-81-9) alters dipole moments and reactivity. For example, para-substituted chlorines (positions 3,6,7) may direct electrophilic substitution to the amino group .
Photophysical Properties: Fluorenones with amino groups exhibit intramolecular charge transfer (ICT) in UV-Vis spectra. The trichloro derivative likely shows a redshifted absorption compared to 2-amino-7-chloro-9H-fluoren-9-one due to increased electron withdrawal .
Synthetic Utility: The amino group enables functionalization (e.g., Fmoc protection, amide coupling), while chlorine atoms facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) . However, steric hindrance from multiple chlorines may require optimized catalysts .
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